Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate)
Overview
Description
Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) is a perfluorinated compound, characterized by the presence of multiple fluorine atoms attached to its carbon backbone. This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are known for their exceptional chemical stability and resistance to degradation . These properties make PFAS compounds valuable in various industrial applications, but also raise environmental and health concerns due to their persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) typically involves the fluorination of appropriate precursors under controlled conditions. One common method is the electrochemical fluorination process, where the precursor compound is subjected to an electric current in the presence of hydrogen fluoride . This method ensures the incorporation of fluorine atoms into the molecular structure, resulting in the desired perfluorinated compound.
Industrial Production Methods
Industrial production of methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) often involves large-scale electrochemical fluorination processes. These processes are designed to handle significant quantities of precursor materials and produce high yields of the target compound . The reaction conditions, such as temperature, pressure, and current density, are carefully controlled to optimize the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various perfluorinated carboxylic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with proteins, enzymes, and cellular membranes, potentially disrupting normal cellular functions . One key pathway involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation . Additionally, the compound may interfere with the circadian rhythm by inhibiting specific transcriptional repressors .
Comparison with Similar Compounds
Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) can be compared with other perfluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its use in the production of Teflon and other fluoropolymers.
Perfluorooctane sulfonic acid (PFOS): Used in firefighting foams and stain-resistant coatings.
Perfluoro-2-methyl-3-oxahexanoic acid (GenX): A replacement for PFOA with similar properties but different environmental and health impacts.
The uniqueness of methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) lies in its specific molecular structure, which imparts distinct chemical and physical properties compared to other perfluorinated compounds .
Properties
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F15O5/c1-28-3(27)4(12,13)9(22,23)30-6(15,8(19,20)21)10(24,25)29-5(14,2(11)26)7(16,17)18/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMJXRTUQWIHQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(OC(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F15O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881284 | |
Record name | Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanoic acid, 3-[1-[difluoro[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
69116-73-0 | |
Record name | Methyl 3-[1-[difluoro[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69116-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(1-(difluoro(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069116730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-[1-[difluoro[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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